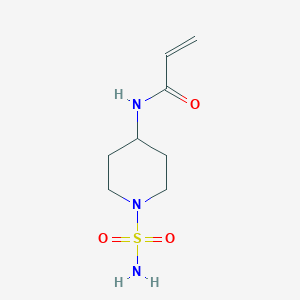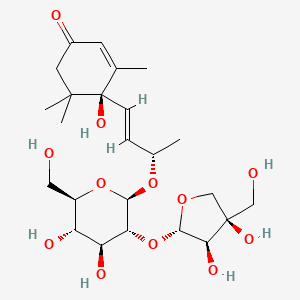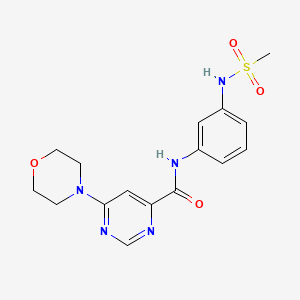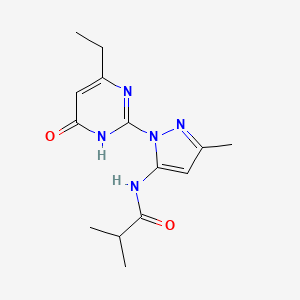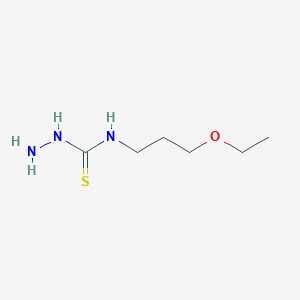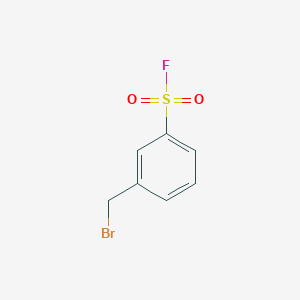
3-(bromomethyl)-Benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromomethyl compounds are generally used in organic synthesis due to their reactivity and versatility . They often serve as intermediates in the synthesis of more complex organic molecules. The bromomethyl group (-CH2Br) is a good leaving group, which makes these compounds useful in substitution reactions .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . For example, bromomethylation of thiols has been achieved using paraformaldehyde and HBr/AcOH .Molecular Structure Analysis
Bromomethyl compounds typically have a carbon atom bonded to a bromine atom and a hydrogen atom. The bromine atom is more electronegative than carbon, making the C-Br bond polar .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions, including substitution reactions and coupling reactions . They can act as electrophiles, reacting with nucleophiles in substitution reactions .Physical And Chemical Properties Analysis
Bromomethyl compounds are generally polar due to the electronegativity difference between carbon and bromine . They are usually solid at room temperature and have a higher density than water .科学的研究の応用
- BMSF can serve as a precursor for the synthesis of fluorescent probes. Researchers have developed BMSF-based probes that selectively react with specific biomolecules (e.g., enzymes, nucleic acids) or ions (e.g., metal ions). These probes emit fluorescence upon binding, enabling real-time imaging of cellular processes and disease-related events .
Fluorescent Probes and Imaging Agents
Chemical Sensors and Detection
作用機序
Target of Action
3-(bromomethyl)-Benzenesulfonyl fluoride is a complex compound that interacts with various targets. It’s known that fluoride ions interact with diols and strong lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, fluoride ions participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
For instance, fluoride ions can inhibit glycolysis, a crucial metabolic pathway . Furthermore, the strength of the carbon-fluorine bond can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
High and chronic exposure to fluoride causes cellular apoptosis . Fluoride’s impact on mitophagy, biogenesis, and mitochondrial dynamics is also of interest .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(bromomethyl)-Benzenesulfonyl fluoride. Fluoride is a widespread groundwater pollutant, and excessive intake, mostly through drinking water, can lead to fluorosis . The compound’s stability and reactivity may also be influenced by the presence of other elements and compounds in the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANRVXMUYOCEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)benzene-1-sulfonyl fluoride | |
CAS RN |
79686-36-5 |
Source


|
| Record name | 3-(bromomethyl)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

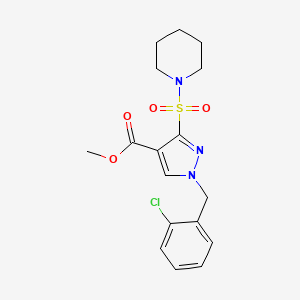
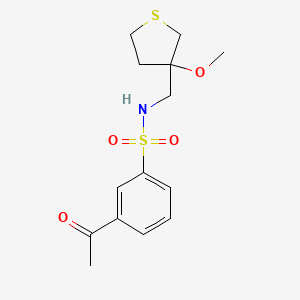
![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)
![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)
![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)
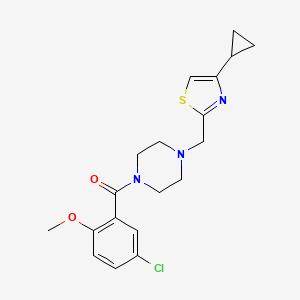
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
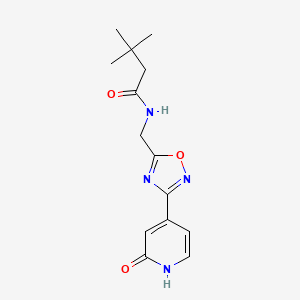
![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)
